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Abstract
Anlotinib is a potent, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has

demonstrated significant anti-angiogenic and anti-tumor activities.[1][2][3] This technical guide

provides an in-depth overview of the core anti-angiogenic properties of anlotinib, focusing on its

mechanism of action, inhibition of key signaling pathways, and a summary of its efficacy from

preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are

provided to facilitate further research and development.

Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical

process for tumor growth, invasion, and metastasis.[4][5] The vascular endothelial growth

factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a primary

driver of this process.[6][7] Anlotinib is a novel TKI that targets multiple receptor tyrosine

kinases involved in angiogenesis and tumor proliferation, including VEGFR, fibroblast growth

factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][8][9] Its

ability to simultaneously block these pathways contributes to its broad-spectrum anti-tumor

effects.[1][10]
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Mechanism of Action: Inhibition of Key Angiogenic
Signaling Pathways
Anlotinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor

tyrosine kinases, thereby blocking their downstream signaling cascades.[2][4][11]

VEGFR Signaling Pathway
Anlotinib is a highly potent and selective inhibitor of VEGFR2, binding to its ATP-binding

pocket.[1][6] It also shows inhibitory activity against VEGFR1 and VEGFR3.[6] By inhibiting

VEGFR phosphorylation, anlotinib effectively blocks the activation of downstream signaling

molecules such as ERK1/2 and Akt, which are crucial for endothelial cell proliferation,

migration, and survival.[6][7][12]

PDGFR Signaling Pathway
Anlotinib also targets PDGFRα and PDGFRβ.[1][10] The PDGF/PDGFR pathway is involved in

the recruitment of pericytes and smooth muscle cells, which are essential for the maturation

and stabilization of newly formed blood vessels.[13] Inhibition of PDGFR signaling by anlotinib

disrupts this vascular support system, leading to vessel destabilization.

FGFR Signaling Pathway
The FGF/FGFR signaling axis is another important pathway in tumor angiogenesis and is

implicated in resistance to anti-VEGF therapies.[10][14] Anlotinib inhibits FGFR1, 2, and 3,

thereby blocking FGF-mediated endothelial cell proliferation and migration.[10][11] This multi-

targeted approach may help to overcome resistance mechanisms.

Other Kinase Targets
Anlotinib also demonstrates inhibitory activity against other tyrosine kinases such as c-Kit, Ret,

Aurora-B, and c-FMS, which can contribute to its overall anti-tumor and anti-angiogenic

efficacy.[10][15]

Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity and anti-

angiogenic effects of anlotinib from preclinical studies.
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Table 1: In Vitro Kinase Inhibition Profile of Anlotinib[6]

Kinase Target IC50 (nmol/L)

VEGFR2 0.2

VEGFR3 0.7

c-Kit 14.8

VEGFR1 26.9

PDGFRβ 115.0

c-Met >2000

c-Src >2000

EGFR >2000

HER2 >2000

Table 2: In Vitro Anti-Angiogenic Activity of Anlotinib[6]

Assay Cell Type Stimulant IC50 (nmol/L)

HUVEC Proliferation HUVEC VEGF < 1

HUVEC Migration HUVEC VEGF 0.1

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Anlotinib
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Tumor Model
Anlotinib Dose
(mg/kg)

Tumor Growth
Inhibition (%)

Microvessel
Density
Inhibition (%)

Reference

SW620 (colon) 3 83 - [6]

- 0.75 - 48.9 [6]

- 1.5 - 76.3 [6]

- 3 - 91.2 [6]

Orthotopic

Breast Tumor
1 Significant Significant [16][17]

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anlotinib's anti-

angiogenic properties are provided below.

HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Matrigel Basement Membrane Matrix

96-well plates

Anlotinib

Calcein AM (for visualization)

Protocol:
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Thaw Matrigel on ice overnight.

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for

30-60 minutes to allow for solidification.[18]

Harvest HUVECs and resuspend them in EGM-2 medium containing various

concentrations of anlotinib or vehicle control.

Seed 1-1.5 x 10^4 HUVECs per well onto the solidified Matrigel.[18]

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[19]

After incubation, carefully remove the medium.

For visualization, stain the cells with Calcein AM for 30 minutes at room temperature in the

dark.

Wash the wells with PBS.

Capture images of the tube networks using an inverted fluorescence microscope.

Quantify tube formation by measuring parameters such as total tube length, number of

junctions, and number of loops using image analysis software (e.g., ImageJ).

HUVEC Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.

Materials:

HUVECs

Serum-free endothelial cell medium

EGM-2 medium with 20% FBS (chemoattractant)

Transwell inserts (8 µm pore size)

Matrigel (optional, for invasion assay)
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Anlotinib

Methanol

Giemsa or Crystal Violet stain

Protocol:

(Optional for invasion assay) Dilute Matrigel with serum-free medium and coat the top of

the Transwell inserts. Incubate at 37°C for 1 hour to solidify.[6]

Starve HUVECs in serum-free medium for 4-6 hours.

Add 800 µL of EGM-2 medium with 20% FBS to the lower chamber of the Transwell plate.

[6]

Resuspend starved HUVECs in serum-free medium containing different concentrations of

anlotinib or vehicle control.

Seed 1 x 10^4 HUVECs in the upper chamber of the Transwell insert.[6]

Incubate the plate at 37°C for 24-48 hours.[6]

After incubation, remove the non-migrated cells from the upper surface of the insert with a

cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.

[6]

Stain the cells with Giemsa or 0.1% Crystal Violet for 15-30 minutes.[6][14]

Wash the inserts with water and allow them to air dry.

Count the number of migrated cells in several random microscopic fields.

Rat Aortic Ring Assay
This ex vivo assay assesses angiogenesis in a more complex tissue environment.
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Materials:

Thoracic aorta from a 6-8 week old rat[5]

Sterile PBS

Endothelial Cell Growth Medium (ECGM)

Matrigel

48-well plates

Anlotinib

Protocol:

Euthanize a rat and aseptically dissect the thoracic aorta.[5][7]

Transfer the aorta to a dish with sterile PBS and carefully remove the surrounding fibro-

adipose tissue.[7]

Slice the aorta into 1-1.5 mm thick rings.[7]

Coat the wells of a 48-well plate with 100 µL of Matrigel and incubate at 37°C for 30

minutes to solidify.[7]

Place one aortic ring in the center of each well and cover with an additional 100 µL of

Matrigel.[7]

Incubate at 37°C for another 30 minutes.

Add 1.5 mL of ECGM with different concentrations of anlotinib or vehicle control to each

well.[7]

Incubate the plate at 37°C and replace the medium every 2 days.[7]

After 4-7 days, capture images of the microvessel outgrowths from the aortic rings.
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Quantify the angiogenic response by measuring the area or length of the microvessel

sprouts using image analysis software.[7]

Immunohistochemistry (IHC) for CD31 in Tumor
Xenografts
This in vivo method quantifies microvessel density in tumor tissues.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (3-5 µm)

Xylene

Graded ethanol series

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., goat serum)

Primary antibody: anti-CD31

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Protocol:

Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of

ethanol to water.[4]

Perform heat-induced epitope retrieval (HIER) by boiling the slides in antigen retrieval

buffer.[4]
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Allow the slides to cool to room temperature.

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes.[16]

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[1]

Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[16]

Wash the slides with PBS.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

Wash the slides with PBS.

Develop the signal by incubating with DAB substrate until a brown color appears.[1]

Counterstain with hematoxylin.

Dehydrate the sections, clear in xylene, and mount with a coverslip.[1]

Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in

several "hot spots" (areas of highest vascularity) at high magnification.[1]

Western Blot for Phosphorylated VEGFR2 and ERK
This assay measures the inhibition of signaling pathway activation.

Materials:

HUVECs

Serum-free medium

VEGF-A

Anlotinib

Lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2,

anti-GAPDH or β-actin

HRP-conjugated secondary antibody

ECL substrate

Protocol:

Seed HUVECs and grow to 80-90% confluency.

Starve the cells in serum-free medium for 4-6 hours.[8]

Pre-treat the cells with various concentrations of anlotinib or vehicle control for 2 hours.[8]

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[8]

Lyse the cells in lysis buffer on ice.[8]

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF

membrane.[2]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

Incubate the membrane with the primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK)

overnight at 4°C.[2][8]

Wash the membrane with TBST.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/pdf/Western_blot_analysis_of_p_VEGFR2_after_Angiogenesis_inhibitor_2_treatment.pdf
https://www.benchchem.com/pdf/Western_blot_analysis_of_p_VEGFR2_after_Angiogenesis_inhibitor_2_treatment.pdf
https://www.benchchem.com/pdf/Western_blot_analysis_of_p_VEGFR2_after_Angiogenesis_inhibitor_2_treatment.pdf
https://www.benchchem.com/pdf/Western_blot_analysis_of_p_VEGFR2_after_Angiogenesis_inhibitor_2_treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_p_VEGFR_2_Inhibition_by_Vegfr_2_IN_45_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_p_VEGFR_2_Inhibition_by_Vegfr_2_IN_45_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_p_VEGFR_2_Inhibition_by_Vegfr_2_IN_45_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Western_blot_analysis_of_p_VEGFR2_after_Angiogenesis_inhibitor_2_treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

Wash the membrane with TBST.

Detect the signal using an ECL substrate and an imaging system.[8]

Strip the membrane and re-probe for total VEGFR2, total ERK, and a loading control

(GAPDH or β-actin) to normalize the data.

Quantify band intensities using densitometry software.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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